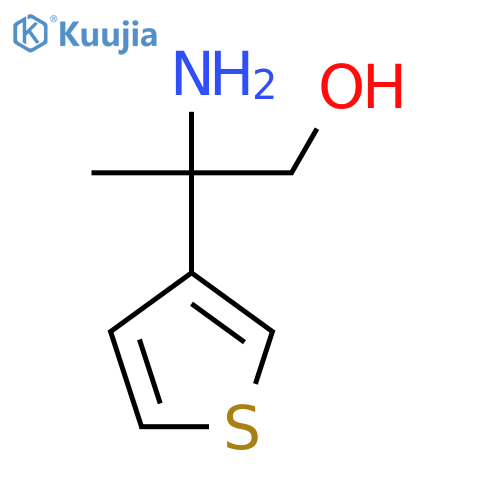

Cas no 1270354-33-0 (2-amino-2-(thiophen-3-yl)propan-1-ol)

1270354-33-0 structure

商品名:2-amino-2-(thiophen-3-yl)propan-1-ol

2-amino-2-(thiophen-3-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-amino-2-(thiophen-3-yl)propan-1-ol

- EN300-1856481

- 1270354-33-0

- SCHEMBL7569836

- AKOS006343344

-

- インチ: 1S/C7H11NOS/c1-7(8,5-9)6-2-3-10-4-6/h2-4,9H,5,8H2,1H3

- InChIKey: JHYHCLPBWNHOFQ-UHFFFAOYSA-N

- ほほえんだ: S1C=CC(=C1)C(C)(CO)N

計算された属性

- せいみつぶんしりょう: 157.05613515g/mol

- どういたいしつりょう: 157.05613515g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 120

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 74.5Ų

2-amino-2-(thiophen-3-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1856481-0.25g |

2-amino-2-(thiophen-3-yl)propan-1-ol |

1270354-33-0 | 0.25g |

$642.0 | 2023-09-18 | ||

| Enamine | EN300-1856481-5g |

2-amino-2-(thiophen-3-yl)propan-1-ol |

1270354-33-0 | 5g |

$2028.0 | 2023-09-18 | ||

| Enamine | EN300-1856481-10g |

2-amino-2-(thiophen-3-yl)propan-1-ol |

1270354-33-0 | 10g |

$3007.0 | 2023-09-18 | ||

| Enamine | EN300-1856481-0.1g |

2-amino-2-(thiophen-3-yl)propan-1-ol |

1270354-33-0 | 0.1g |

$615.0 | 2023-09-18 | ||

| Enamine | EN300-1856481-1g |

2-amino-2-(thiophen-3-yl)propan-1-ol |

1270354-33-0 | 1g |

$699.0 | 2023-09-18 | ||

| Enamine | EN300-1856481-2.5g |

2-amino-2-(thiophen-3-yl)propan-1-ol |

1270354-33-0 | 2.5g |

$1370.0 | 2023-09-18 | ||

| Enamine | EN300-1856481-5.0g |

2-amino-2-(thiophen-3-yl)propan-1-ol |

1270354-33-0 | 5g |

$3728.0 | 2023-06-02 | ||

| Enamine | EN300-1856481-1.0g |

2-amino-2-(thiophen-3-yl)propan-1-ol |

1270354-33-0 | 1g |

$1286.0 | 2023-06-02 | ||

| Enamine | EN300-1856481-0.05g |

2-amino-2-(thiophen-3-yl)propan-1-ol |

1270354-33-0 | 0.05g |

$587.0 | 2023-09-18 | ||

| Enamine | EN300-1856481-0.5g |

2-amino-2-(thiophen-3-yl)propan-1-ol |

1270354-33-0 | 0.5g |

$671.0 | 2023-09-18 |

2-amino-2-(thiophen-3-yl)propan-1-ol 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

1270354-33-0 (2-amino-2-(thiophen-3-yl)propan-1-ol) 関連製品

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 42464-96-0(NNMTi)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量